Methyl 6-(2-fluorophenyl)-2-methylnicotinate
Description
Methyl 6-(2-fluorophenyl)-2-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxylate position, a methyl group at the 2-position of the pyridine ring, and a 2-fluorophenyl substituent at the 6-position. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl groups influence steric effects and electronic distribution .
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 6-(2-fluorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12FNO2/c1-9-10(14(17)18-2)7-8-13(16-9)11-5-3-4-6-12(11)15/h3-8H,1-2H3 |
InChI Key |
YYVWAJQWUHSESY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-fluorophenyl)-2-methylnicotinate typically involves the reaction of 2-fluorobenzaldehyde with methyl nicotinate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-fluorophenyl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(2-fluorophenyl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(2-fluorophenyl)-2-methylnicotinate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological implications of Methyl 6-(2-fluorophenyl)-2-methylnicotinate and related compounds:
Key Findings from Comparative Studies
Halogen Effects: Fluorine at the 2-position of the phenyl ring (as in the target compound) enhances lipophilicity and pharmacokinetics compared to non-fluorinated analogs like Methyl nicotinate . Difluoromethoxy groups (e.g., in Methyl 6-chloro-2-(difluoromethoxy)nicotinate) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
Aromatic vs. Single Substituents :
- The 2-fluorophenyl group in the target compound enables π-π stacking interactions with aromatic residues in proteins, a feature absent in compounds with single halogen atoms (e.g., Methyl 6-fluoro-2-methylnicotinate) . This property is critical in drug design for targeting enzymes or receptors with hydrophobic pockets.
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate) exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability .
Sulfur-Containing Derivatives :
- Benzylthio substituents (e.g., Methyl 6-(benzylthio)-2-methylnicotinate) confer antioxidant activity, likely due to radical scavenging, whereas fluorophenyl groups prioritize receptor-binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
